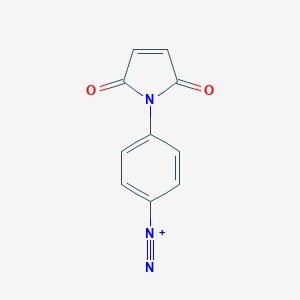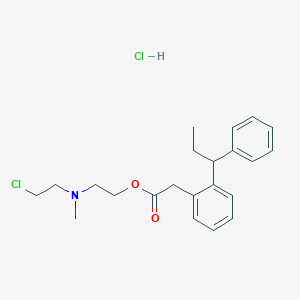
Meproadifen mustard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meproadifen mustard is a chemical compound that has been studied for its potential use in cancer treatment. It is a derivative of nitrogen mustard and has been shown to have anti-tumor effects in preclinical studies.
Mécanisme D'action
Meproadifen mustard is a DNA alkylating agent, meaning it binds to DNA and forms cross-links. This leads to DNA damage and ultimately cell death. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Meproadifen mustard has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply themselves with nutrients. Additionally, it has been shown to have immunomodulatory effects, meaning it can affect the immune system's response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using meproadifen mustard in lab experiments is its specificity for cancer cells. It has been shown to have little to no effect on normal cells, meaning it could potentially have fewer side effects than other chemotherapeutic agents. However, one limitation is that it has only been studied in preclinical models, so its efficacy and safety in humans is not yet known.
Orientations Futures
There are several future directions for the use of meproadifen mustard in cancer treatment. One direction is to study its efficacy in combination with other chemotherapeutic agents. Another direction is to study its potential use in combination with immunotherapy, as it has been shown to have immunomodulatory effects. Additionally, more research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
Meproadifen mustard can be synthesized by reacting 4-methylaminophenol with thionyl chloride to form 4-chloro-N-methylbenzene-1,2-diamine. This compound is then reacted with 2-chloroethylamine hydrochloride to form meproadifen mustard.
Applications De Recherche Scientifique
Meproadifen mustard has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical studies, particularly in breast cancer and ovarian cancer cell lines. It has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
Numéro CAS |
105555-57-5 |
|---|---|
Nom du produit |
Meproadifen mustard |
Formule moléculaire |
C22H29Cl2NO2 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[2-chloroethyl(methyl)amino]ethyl 2-[2-(1-phenylpropyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C22H28ClNO2.ClH/c1-3-20(18-9-5-4-6-10-18)21-12-8-7-11-19(21)17-22(25)26-16-15-24(2)14-13-23;/h4-12,20H,3,13-17H2,1-2H3;1H |
Clé InChI |
VCQKLRGMTPBALY-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |
SMILES canonique |
CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |
Synonymes |
2-(chloroethylmethylamino)ethyl-2,2-diphenylpentanoate hydrochloride meproadifen mustard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



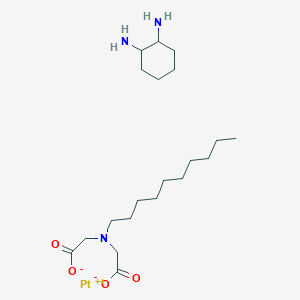


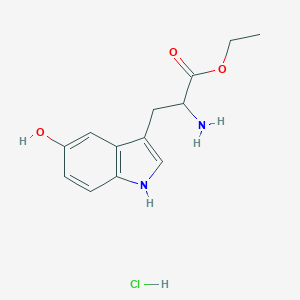
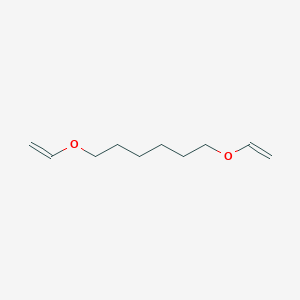
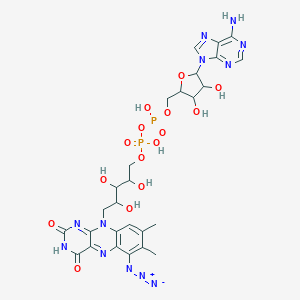
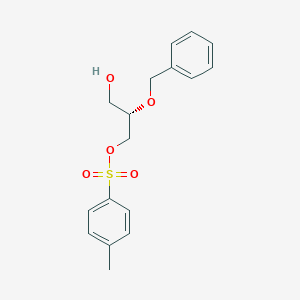
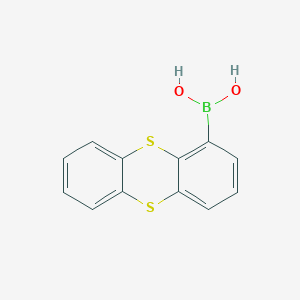
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
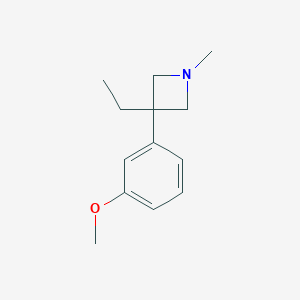
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)


